
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid: is a chemical compound known for its unique structure and properties. It is characterized by the presence of carbanilic acid and mercaptoacetic acid moieties, which contribute to its distinct chemical behavior. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid typically involves the esterification of carbanilic acid derivatives with mercaptoacetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the carbanilic acid derivatives and mercaptoacetic acid, resulting in high yields of the ester product. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- Carbanilic acid, 3,4-dichlorodithio-, methyl ester
- Carbanilic acid, 3,4-dichlorodithio-, propyl ester
Uniqueness
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid is unique due to the presence of the mercaptoacetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may lack the mercaptoacetic acid group and, consequently, exhibit different reactivity and applications.
特性
CAS番号 |
13037-47-3 |
|---|---|
分子式 |
C9H7Cl2NO2S2 |
分子量 |
296.2 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenyl)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
InChIキー |
OHONEDDQDAQYRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=S)SCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
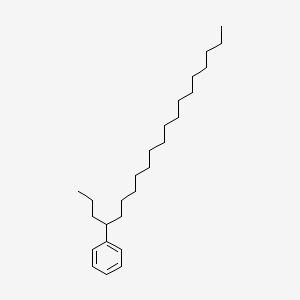
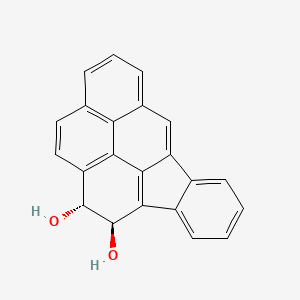

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
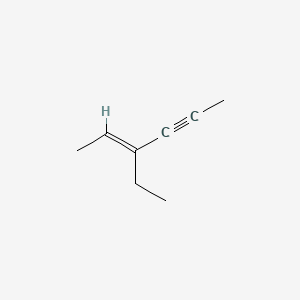
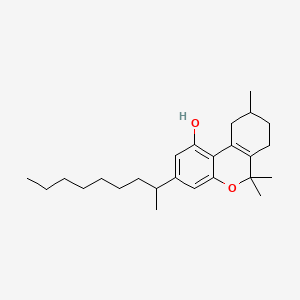
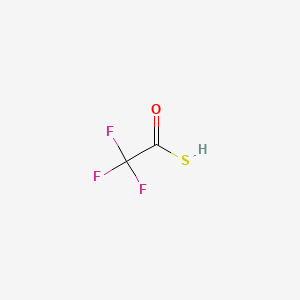
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
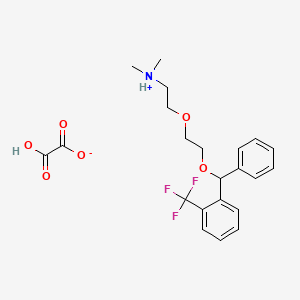
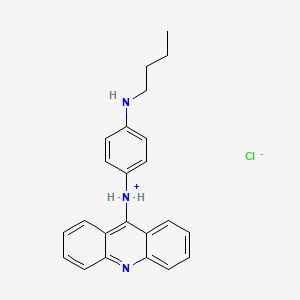
![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)


